5-Iodo-4,6-dimethylpyridin-2-amine
Overview
Description
5-Iodo-4,6-dimethylpyridin-2-amine is a heterocyclic aromatic amine with the molecular formula C₇H₉IN₂ It is a derivative of pyridine, characterized by the presence of iodine and two methyl groups at the 4 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Iodo-4,6-dimethylpyridin-2-amine involves the iodination of 4,6-dimethylpyridin-2-amine. The reaction typically employs iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction proceeds as follows:
Iodination Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4,6-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the iodine atom can yield 4,6-dimethylpyridin-2-amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in solvents like dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or THF.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of 4,6-dimethylpyridin-2-amine.
Scientific Research Applications
5-Iodo-4,6-dimethylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
Material Science:
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Iodo-4,6-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its molecular targets. The methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyridin-2-amine: Lacks the iodine atom, making it less reactive in halogen bonding interactions.
5-Bromo-4,6-dimethylpyridin-2-amine: Similar structure but with bromine instead of iodine, leading to different reactivity and binding properties.
2-Amino-4,6-dimethylpyridine: Similar core structure but without the halogen substitution, affecting its chemical and biological properties.
Uniqueness
5-Iodo-4,6-dimethylpyridin-2-amine is unique due to the presence of the iodine atom, which enhances its reactivity and potential for halogen bonding. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful probe in biochemical studies.
Properties
IUPAC Name |
5-iodo-4,6-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDKMUXRVKLPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654754 | |
Record name | 5-Iodo-4,6-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-12-5 | |
Record name | 5-Iodo-4,6-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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